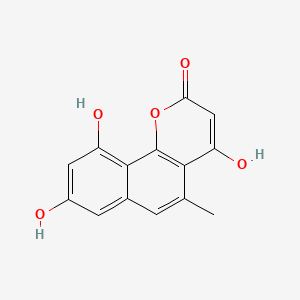
Tenofovir Dibenzyloxy Isopropyl Carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenofovir Dibenzyloxy Isopropyl Carbamate is a chemical compound with the molecular formula C27H32N5O6P and a molecular weight of 553.55 . It is used for research purposes .
Synthesis Analysis
The synthesis of Tenofovir, the precursor to Tenofovir Dibenzyloxy Isopropyl Carbamate, has been reported in the literature . The synthesis starts from the acyclic precursor diaminomalononitrile and follows a four-step protocol . The key transformation is a more convergent one-step procedure from an intermediate, which has improved the yield from 59% (two steps) to 70% .科学的研究の応用
Treatment of HIV and Hepatitis B
Tenofovir Disoproxil Fumarate (TDF), a co-crystal form of the prodrug Tenofovir with fumaric acid, is particularly used as an antiretroviral drug for the treatment of HIV and Hepatitis B . It acts as a nucleotide reverse transcriptase inhibitor which blocks the function of the enzyme reverse transcriptase to control the viral load in HIV-infected people .
SARS-CoV-2 Infection
Tenofovir has been repurposed for SARS-CoV-2 infection . It’s hypothesized to be effective in COVID-19 treatment . Its efficacy towards nasopharyngeal SARS-CoV-2 viral load was also investigated in combination with emtricitabine .
Drug Stability Studies
Tenofovir Disoproxil Fumarate (TDF) is subjected to primarily thermal and other ICH-prescribed forced degradation conditions and their various degradation products are identified . This helps in understanding the short- and long-term effects of the drug on health and environment .
Quality Control
High-performance liquid chromatography–mass spectrometry (LC–MS) method is developed to analyze Tenofovir Disoproxil Fumarate (TDF) and its pharmaceutical preparations . This aids in maintaining the quality of the drug.
Drug Repurposing
Tenofovir is an old drug that has been repurposed for SARS-CoV-2 infection . This shows the versatility of the drug and its potential for use in treating various diseases.
Drug Toxicity Studies
Tenofovir Alafenamide (TAF) was designed to decrease the risk of TDF renal toxicity and bone density changes and to increase intestinal and plasma stability . This helps in understanding the potential side effects of the drug and how to mitigate them.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Dibenzyloxy Isopropyl Carbamate involves the protection of the hydroxyl groups on the tenofovir molecule followed by carbamoylation of the protected intermediate. The dibenzyloxy and isopropyl groups are introduced during the protection step.", "Starting Materials": [ "Tenofovir", "Benzyl alcohol", "Triethylamine", "Diisopropyl azodicarboxylate", "Chloroform", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Carbon dioxide", "Benzyl chloroformate", "Isopropyl amine" ], "Reaction": [ "Protection of tenofovir hydroxyl groups using benzyl alcohol, triethylamine and diisopropyl azodicarboxylate in chloroform and methanol to yield dibenzyloxy tenofovir", "Carbamoylation of dibenzyloxy tenofovir using isopropyl amine and benzyl chloroformate in chloroform and methanol to yield Tenofovir Dibenzyloxy Isopropyl Carbamate", "Deprotection of the benzyl groups using hydrochloric acid and sodium bicarbonate in water and carbon dioxide to yield Tenofovir Dibenzyloxy Isopropyl Carbamate" ] } | |
CAS番号 |
1391052-09-7 |
製品名 |
Tenofovir Dibenzyloxy Isopropyl Carbamate |
分子式 |
C27H32N5O6P |
分子量 |
553.556 |
IUPAC名 |
propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |
InChIキー |
BOCUFFJMDAIOMR-OAQYLSRUSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
同義語 |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










